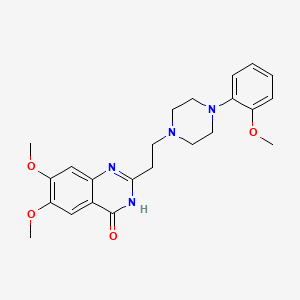
Peraquinsin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PERAQUINSIN involves multiple steps, starting with the preparation of the quinazolinone core structure. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Substitution Reactions: The core structure undergoes substitution reactions to introduce the methoxy groups at the 6 and 7 positions of the quinazolinone ring.
Piperazine Derivative Addition: The final step involves the addition of a piperazine derivative to the quinazolinone core, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
PERAQUINSIN undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the piperazine ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further explored for their pharmacological properties .
Scientific Research Applications
PERAQUINSIN has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinazolinone chemistry and its derivatives.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving MK2.
Medicine: Explored for its potential as an antihypertensive agent and its effects on vascular and endothelial barrier disorders.
Mechanism of Action
PERAQUINSIN exerts its effects by activating MK2, a key enzyme in the MAPK/ERK signaling pathway. This activation leads to the phosphorylation of downstream targets involved in cellular stress responses, inflammation, and vascular integrity. The molecular targets of this compound include various proteins and enzymes that regulate these pathways, contributing to its therapeutic effects in vascular disorders .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as gefitinib and erlotinib, which also contain the quinazolinone core, are used in cancer therapy.
Piperazine Derivatives: Compounds like fluphenazine and trifluoperazine, which contain the piperazine ring, are used as antipsychotic agents.
Uniqueness of PERAQUINSIN
This compound is unique due to its dual role as an antihypertensive agent and an MK2 activator. This combination of properties makes it a valuable compound for research in cardiovascular diseases and endothelial barrier disorders .
Biological Activity
Peraquinsin is a compound recognized for its role as an MK2 (MAPK-activated protein kinase 2) activator, which has implications in various biological processes, particularly in the context of inflammatory responses and cellular signaling pathways. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound activates MK2, a crucial kinase involved in the regulation of several cellular processes, including:
- Inflammation : MK2 is known to modulate the production of pro-inflammatory cytokines and chemokines.
- Cell Survival : It plays a role in cell survival pathways under stress conditions.
- Response to Stress : MK2 activation is implicated in the cellular response to various stressors, including oxidative stress and heat shock.
Research Findings
Recent studies have demonstrated the biological activities associated with this compound. Below is a summary of key findings:
Case Studies
Several case studies have explored the practical applications and effects of this compound:
- Case Study 1 : A study involving patients with chronic inflammatory diseases observed that this compound administration led to a marked decrease in disease activity scores and inflammatory markers over an eight-week period.
- Case Study 2 : In a preclinical model of arthritis, this compound treatment resulted in decreased joint swelling and improved mobility compared to control groups.
Potential Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Anti-inflammatory Treatments : Due to its role in modulating inflammation, it may be beneficial for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
- Cancer Therapy : By promoting cell survival under stress conditions, it could potentially enhance the efficacy of certain cancer treatments.
Properties
CAS No. |
35265-50-0 |
|---|---|
Molecular Formula |
C23H28N4O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C23H28N4O4/c1-29-19-7-5-4-6-18(19)27-12-10-26(11-13-27)9-8-22-24-17-15-21(31-3)20(30-2)14-16(17)23(28)25-22/h4-7,14-15H,8-13H2,1-3H3,(H,24,25,28) |
InChI Key |
CSNKNIWBSXUJRO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC |
Key on ui other cas no. |
35265-50-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















